1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide
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Overview
Description
- This compound belongs to a class of chemicals that are of interest due to their complex structure and potential for various applications in medicinal chemistry and material science.
Synthesis Analysis
- Specific details about the synthesis of this exact compound were not found. However, similar compounds have been synthesized through various methods, including the condensation of carboxamide with aromatic aldehydes and intramolecular cyclization of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (Rahmouni et al., 2016).
Molecular Structure Analysis
- The molecular and crystal structures of related compounds, such as isothiazolopyridines, have been analyzed, revealing details about their conformation and electron density maps (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
- Similar pyrazolo[1,5-a]pyrimidine derivatives have been shown to exhibit various chemical reactions, including those leading to antimetabolite activity and the formation of different substituted pyridines (Abdelriheem et al., 2017).
Physical Properties Analysis
- While specific data on the physical properties of this compound were not found, related pyrazolopyrimidine derivatives' physical properties, like melting points and solubility, can be inferred from their structural characteristics.
Chemical Properties Analysis
- The chemical properties of similar compounds, such as 6-phenylpyrazolo[3,4-d]pyrimidin-4(5H)-ones, have been explored for their reactivity and potential biological applications, indicating a wide range of chemical behaviors and interactions (Rahmouni et al., 2016).
Scientific Research Applications
Synthesis and Biological Evaluation
A study highlighted the synthesis of novel pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. The compounds were evaluated for their cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, suggesting their role in developing new therapeutic agents (Rahmouni et al., 2016).
Adenosine Receptor Affinity
Another study focused on the synthesis of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives, exploring their affinity and selectivity profiles for human adenosine A1 and A2A receptor subtypes. This research indicates the compound's potential for developing targeted therapies in neurological disorders (Squarcialupi et al., 2017).
Antitumor and Antimicrobial Activities
The utility of enaminones for synthesizing substituted pyrazoles with antitumor and antimicrobial activities was explored, underscoring the significance of pyrazolopyrimidin derivatives in creating compounds with dual biological activities (Riyadh, 2011).
Isoxazolines and Isoxazoles Derivatives
Research into the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition offered insights into creating novel compounds with potential chemical and pharmacological properties (Rahmouni et al., 2014).
Anti-Inflammatory and Anti-Cancer Activities
A study demonstrated the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines under ultrasound irradiation, revealing their anti-inflammatory and anti-cancer activities. This research highlights the innovative approach to synthesizing compounds with therapeutic potentials in treating inflammation and cancer (Kaping et al., 2020).
Future Directions
properties
IUPAC Name |
1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-13-14(2)23-25-18(24-10-8-16(9-11-24)19(21)26)12-17(22-20(13)25)15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H2,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECXOYDANNWLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1C)N3CCC(CC3)C(=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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